Cyproheptadine

描述

西普罗庚啶是一种第一代抗组胺药,具有额外的抗胆碱能、抗血清素能和局部麻醉特性。 它于 1959 年获得专利,并在 1961 年投入医疗使用 。 西普罗庚啶通常用于治疗过敏反应,如花粉症,也用作预防偏头痛的治疗方法 .

准备方法

合成路线和反应条件

盐酸西普罗庚啶可以通过多步过程合成。其中一种方法涉及将 1-甲基-4-(5-羟基-5-二苯并[a,e]环庚三烯基)哌啶与盐酸在乙醇-水溶液中反应。将混合物加热至 90°C 并搅拌 1 小时。 冷却并过滤后,对产物进行重结晶以获得高纯度的盐酸西普罗庚啶 .

工业生产方法

在工业环境中,盐酸西普罗庚啶是通过将粗产品溶解在乙醇-水溶液中,然后加入浓盐酸来生产的。 将混合物加热、过滤和结晶,得到最终产品 .

化学反应分析

Metabolic Glucuronidation

Cyproheptadine undergoes phase II metabolism via glucuronidation. The principal metabolite identified in human urine is a quaternary ammonium glucuronide conjugate (Fig. 1). After oral administration, 34% of the unchanged drug is excreted in feces, while ≥40% of the dose is recovered in urine as metabolites .

Key Data:

-

Metabolite Structure: Quaternary ammonium glucuronide (exact structure pending further characterization).

-

Excretion:

Precipitation with 3,5-Dinitrosalicylic Acid (3,5-DNSA)

This compound reacts with 3,5-DNSA in aqueous medium to form a bright yellow precipitate , enabling its quantification via turbidimetry. The reaction proceeds via charge-transfer complexation .

Reaction Conditions:

| Parameter | Value |

|---|---|

| pH | 2.0–3.0 (optimal) |

| [3,5-DNSA] | 0.5 mM |

| [this compound] | 0.005–40 mM (linear range) |

| Detection Wavelength | 419 nm |

Stoichiometry:

Ion-Pair Complexation with Triphenylmethane Dyes

In acidic media (pH 2.0–3.8), this compound forms 1:1 ion-pair complexes with sulfonephthalein dyes, extractable into chloroform for spectrophotometric analysis .

| Dye | Optimal pH | λ<sub>max</sub> (nm) | Molar Ratio |

|---|---|---|---|

| Bromothymol Blue (BTB) | 2.8 | 419 | 1:1 |

| Bromocresol Green (BCG) | 3.5 | 419 | 1:1 |

| Bromocresol Purple (BCP) | 2.5 | 419 | 1:1 |

Mechanism: Protonation of the piperidine nitrogen facilitates electrostatic interaction with the sulfonate group of the dye .

Synthetic Derivatization Reactions

This compound serves as a scaffold for synthesizing derivatives via substitution or conjugation. Patent data highlight reactions with:

Reactants and Products:

Conditions:

-

Solvent: Ethanol/water mixtures.

-

Temperature: 25–30°C.

Redox Interactions

This compound’s aromatic system participates in charge-transfer interactions with electron-deficient reagents (e.g., nitro compounds). These reactions are exploited in analytical methods like chemiluminescence and flow injection analysis .

科学研究应用

Appetite Stimulation

Overview

Cyproheptadine is widely recognized for its appetite-stimulating properties, particularly in pediatric populations. Its mechanism involves antagonism of serotonin receptors, which plays a crucial role in appetite regulation.

Clinical Studies

- A study by Pais (2019) demonstrated this compound's efficacy in increasing appetite among children with cystic fibrosis. Patients showed weight gain and improved lung function over a 12-month treatment period .

- Kazemi et al. (2017) highlighted its effectiveness in children aged 2 to 10 years with low weight and anorexia due to various medical conditions .

Data Table: Efficacy of this compound in Appetite Stimulation

| Study Reference | Population | Condition | Outcome |

|---|---|---|---|

| Pais (2019) | Children | Cystic Fibrosis | Weight gain and improved lung function |

| Kazemi et al. (2017) | Children | Anorexia | Increased appetite and weight gain |

Psychiatric Conditions

Overview

this compound's antiserotonergic properties make it useful in treating various psychiatric disorders. It has been employed for conditions such as serotonin syndrome, akathisia, and anorexia nervosa.

Clinical Applications

- Chakraborty (2019) noted its application in functional gastrointestinal disorders and as an augmentation agent in schizophrenia .

- The drug has been used to manage stimulant-induced weight loss and antidepressant-induced sexual dysfunction, offering a cost-effective option for patients in developing countries .

Data Table: Applications of this compound in Psychiatry

| Condition | Application | Reference |

|---|---|---|

| Serotonin Syndrome | Treatment | Chakraborty (2019) |

| Anorexia Nervosa | Appetite stimulation | Chakraborty (2019) |

| Schizophrenia | Augmentation therapy | Chakraborty (2019) |

Chronic Pain Management

Overview

this compound has been explored as a potential treatment for chronic pain conditions due to its analgesic properties and ability to manage associated symptoms like insomnia.

Clinical Evidence

- A review indicated that this compound could be beneficial for patients with refractory headaches and chronic pain syndromes, particularly when first-line treatments fail .

- Its anticholinergic effects help alleviate symptoms associated with chronic pain, including sleep disturbances and decreased appetite .

Data Table: this compound in Chronic Pain Management

| Condition | Application | Reference |

|---|---|---|

| Refractory Headaches | Pain relief | Review (2018) |

| Chronic Pain Syndromes | Symptom management | Review (2018) |

作用机制

西普罗庚啶通过与其各自受体的结合竞争游离组胺和血清素来发挥其作用。 血清素对下丘脑食欲中枢的这种拮抗作用可能解释了其刺激食欲的能力 。 此外,西普罗庚啶会阻断钙通道并具有抗毒蕈碱特性 .

相似化合物的比较

西普罗庚啶与酮替芬和氯雷他定等其他抗组胺药进行比较。 虽然这三种药物在治疗过敏反应方面均有效,但西普罗庚啶具有额外的抗血清素能特性,使其独具特色 。类似的化合物包括:

酮替芬: 另一种副作用更少的初代抗组胺药。

氯雷他定: 一种第二代抗组胺药,具有更长的作用时间和更少的镇静作用.

西普罗庚啶独特的抗组胺药、抗血清素能和抗胆碱能特性组合使其有别于其他类似化合物。

生物活性

Cyproheptadine is a first-generation antihistamine with notable serotonin antagonistic properties . It is primarily used to alleviate allergic symptoms, stimulate appetite, and has off-label applications in treating conditions such as serotonin syndrome. This article delves into the biological activities of this compound, supported by various studies and findings.

This compound functions mainly as a competitive antagonist at several receptor sites, including:

- Histamine H1 receptors : Blocking these receptors alleviates allergic responses.

- Serotonin receptors : Particularly 5-HT2A and 5-HT2C, which are implicated in appetite regulation and mood disorders.

- Muscarinic acetylcholine receptors : Contributing to its sedative effects.

The compound's ability to antagonize both histamine and serotonin receptors underpins its effectiveness in treating allergic reactions and stimulating appetite. It has been observed to reduce bronchoconstriction and vasodepression in laboratory settings, although the exact mechanisms for its efficacy in preventing anaphylactic shock remain unclear .

Appetite Stimulation

This compound is widely recognized for its appetite-stimulating properties , particularly in pediatric populations. Several studies have documented its effectiveness:

- Pediatric Use : A study involving children under 12 years with low weight indicated significant improvements in appetite and weight gain after prolonged exposure (greater than three months) to this compound .

- Cystic Fibrosis : Research showed that this compound improved nutritional status in pediatric patients with cystic fibrosis, leading to weight gain and even some improvement in lung function over a year of treatment .

Efficacy in Adults

A recent randomized controlled trial assessed this compound's impact on adults aged 19 to 64 with poor appetite. The results indicated that those receiving this compound experienced significant increases in appetite scores and weight compared to a placebo group .

| Study | Population | Duration | Key Findings |

|---|---|---|---|

| Lin et al. (2021) | Children <12 years | >3 months | Increased appetite and weight gain; well tolerated |

| Kazemi et al. (2017) | Pediatric cystic fibrosis | 12 months | Improved nutritional status; weight gain observed |

| Recent RCT (2021) | Adults 19-64 years | 8 weeks | Significant appetite increase; weight gain noted |

Side Effects and Safety

This compound is generally well tolerated, with mild side effects being the norm. Common adverse effects include:

- Somnolence

- Dizziness

- Dry mouth

Serious side effects are rare but can include acute liver failure and anticholinergic syndrome in cases of overdose . Most studies report that the benefits of this compound outweigh the risks, especially when used under medical supervision.

Antitumor Activity

Emerging research highlights this compound's potential as an anticancer agent. Studies have shown that it can induce apoptosis in myeloma and leukemia cells by downregulating cyclins D1, D2, and D3, which are critical for cell cycle progression. This effect was independent of its antihistaminic and antiserotonergic actions, suggesting a novel therapeutic pathway for malignancies .

属性

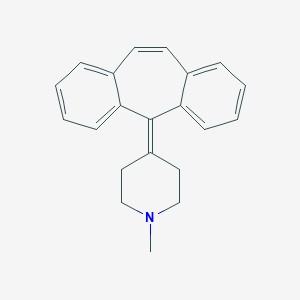

IUPAC Name |

1-methyl-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N/c1-22-14-12-18(13-15-22)21-19-8-4-2-6-16(19)10-11-17-7-3-5-9-20(17)21/h2-11H,12-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJCFRYNCJDLXIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=C2C3=CC=CC=C3C=CC4=CC=CC=C42)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022872 | |

| Record name | Cyproheptadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cyproheptadine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014578 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

WHITE TO SLIGHTLY YELLOW, CRYSTALLINE POWDER; ODORLESS; SLIGHT BITTER TASTE; NONHYGROSCOPIC; 1 G SOL IN 1.5 ML METHANOL, 16 ML CHLOROFORM, 35 ML ALCOHOL, 275 ML WATER; PRACTICALLY INSOL IN ETHER /HCL/, 1.36e-02 g/L | |

| Record name | CYPROHEPTADINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3048 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyproheptadine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014578 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Cyproheptadine appears to exert its antihistamine and antiserotonin effects by competing with free histamine and serotonin for binding at their respective receptors. Antagonism of serotonin on the appetite center of the hypothalamus may account for cyproheptadine's ability to stimulate the appetite., CYPROHEPTADINE...IS A SEROTONIN & HISTAMINE ANTAGONIST..., ... It is an effective H1 blocker. Cyproheptadine also has prominent 5-H blocking activity on smooth muscle by virtue of its binding to 5-HT2A receptors. ... It has weak anticholinergic activity and possess mild central depressant properties. | |

| Record name | Cyproheptadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00434 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CYPROHEPTADINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3048 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS FROM DIL ETHANOL | |

CAS No. |

129-03-3 | |

| Record name | Cyproheptadine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyproheptadine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyproheptadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00434 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cyproheptadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyproheptadine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.482 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYPROHEPTADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YHB6175DO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYPROHEPTADINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3048 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyproheptadine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014578 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

112.3-113.3, 112.3-113.3 °C, 215 - 217 °C | |

| Record name | Cyproheptadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00434 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CYPROHEPTADINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3048 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyproheptadine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014578 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。